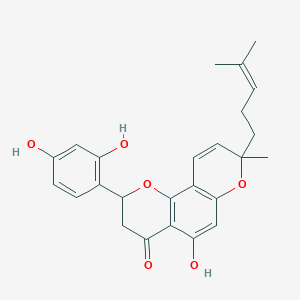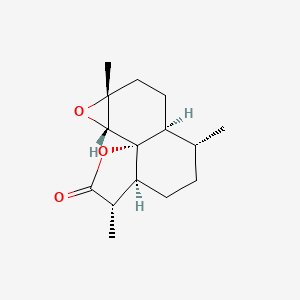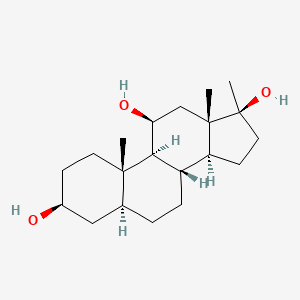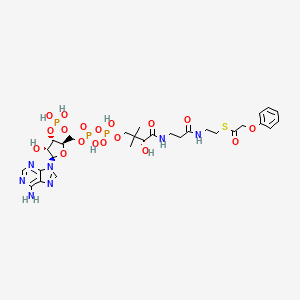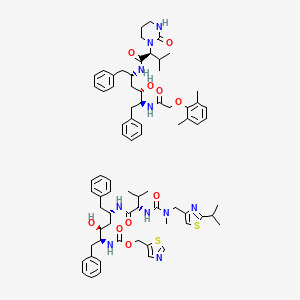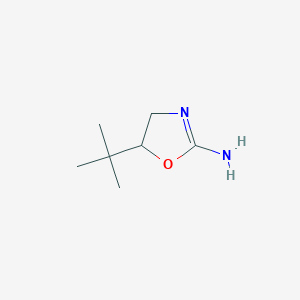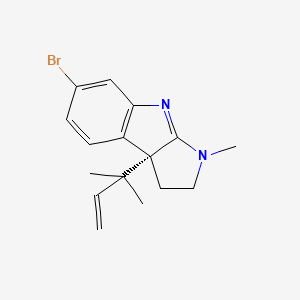
flustramine C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
flustramine C is a natural product found in Flustra foliacea with data available.
Applications De Recherche Scientifique
Chemistry and Isolation from Marine Sources
Flustramine C is a brominated alkaloid isolated from the marine bryozoan Flustra foliacea. It is part of a group of compounds known as flustramines, which have been studied for their unique chemical structures and biosynthetic processes. Researchers have used various spectroscopic techniques and chemical modifications to understand the intricate network of metabolites present in F. foliacea extracts. These studies contribute to the broader field of marine natural product chemistry and the exploration of marine organisms as sources of novel compounds (Rochfort et al., 2009).
Synthesis and Chemical Studies
The total synthesis of flustramine C has been achieved, providing insights into its molecular structure and potential for chemical manipulation. These synthetic approaches are crucial for understanding the compound's chemical behavior and potential applications in drug development (Lindel et al., 2007).
Potential Bioactivity and Therapeutic Applications
Recent research has identified flustramine C as a potential acetylcholinesterase inhibitor, which could have implications for treating neurodegenerative diseases like Alzheimer's. This discovery is part of a growing interest in marine natural products as sources of new therapeutics for central nervous system disorders (Kowal et al., 2023).
Propriétés
Nom du produit |
flustramine C |
|---|---|
Formule moléculaire |
C16H19BrN2 |
Poids moléculaire |
319.24 g/mol |
Nom IUPAC |
(8bR)-6-bromo-3-methyl-8b-(2-methylbut-3-en-2-yl)-1,2-dihydropyrrolo[2,3-b]indole |
InChI |
InChI=1S/C16H19BrN2/c1-5-15(2,3)16-8-9-19(4)14(16)18-13-10-11(17)6-7-12(13)16/h5-7,10H,1,8-9H2,2-4H3/t16-/m1/s1 |
Clé InChI |
FAMNDMIFKHXHGO-MRXNPFEDSA-N |
SMILES isomérique |
CC(C)(C=C)[C@@]12CCN(C1=NC3=C2C=CC(=C3)Br)C |
SMILES canonique |
CC(C)(C=C)C12CCN(C1=NC3=C2C=CC(=C3)Br)C |
Synonymes |
flustramine C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



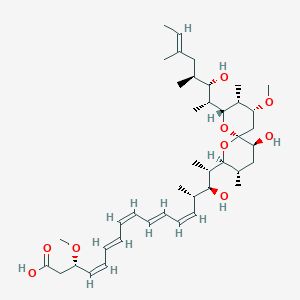

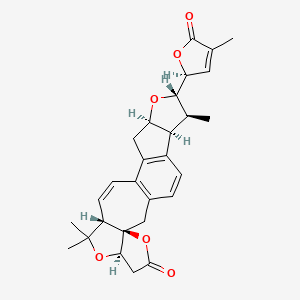
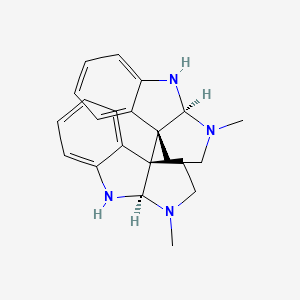
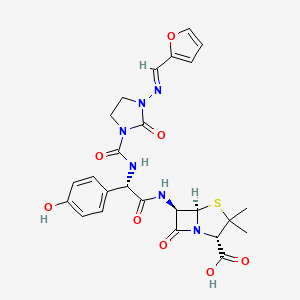

![methyl (1R,4aS,7aR)-7-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1246198.png)
